molecular formula C9H16ClF3N2O B1459988 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride CAS No. 1582121-35-4

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride

Cat. No. B1459988
M. Wt: 260.68 g/mol
InChI Key: SGPBZJUZZCLNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP or TFP HCl, and it has been synthesized using various methods.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

A study by Jimeno et al. (2003) characterized the oxalate salts and free bases of fentanyl and its analogue, focusing on their molecular structure using NMR spectroscopy and X-ray crystallography. This research contributes to understanding the molecular configuration of compounds related to 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride, highlighting the significance of such compounds in developing long-acting analgesics. The crystal structure analysis revealed supramolecular motifs and protonation sites, offering insights into the chemical behavior and potential pharmaceutical applications of similar trifluoromethyl compounds (Jimeno et al., 2003).

Alzheimer's Disease Treatment Candidates

Research by Rehman et al. (2018) on the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated these compounds as potential drug candidates for treating Alzheimer’s disease. This work underlines the importance of structural modifications, like the inclusion of trifluoromethyl groups, to enhance the biological activity of molecules against specific targets, such as the acetylcholinesterase enzyme. This approach could be instrumental in discovering novel treatments for neurodegenerative diseases (Rehman et al., 2018).

Antimicrobial Activity

Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. This study illustrates the broader applicability of trifluoromethyl-containing compounds in agriculture, especially in developing new pesticides or antimicrobial agents to protect crops from bacterial and fungal diseases. The structure-activity relationship analysis provided in this research aids in understanding how modifications in the molecular structure can influence antimicrobial potency (Vinaya et al., 2009).

Anticancer Potential

A study by another set of researchers, Rehman et al. (2018), focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole to evaluate them as anticancer agents. This research indicates the potential of trifluoromethylated compounds in oncology, demonstrating that certain derivatives could exhibit significant anticancer activity. The methodology and results from this study could guide the development of new anticancer drugs, showcasing the versatility of trifluoromethylated compounds in medicinal chemistry (Rehman et al., 2018).

properties

IUPAC Name

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPBZJUZZCLNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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